molecular formula C18H17F3N4O2S2 B6453597 4-methanesulfonyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzothiazole CAS No. 2549012-33-9

4-methanesulfonyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B6453597
CAS No.: 2549012-33-9
M. Wt: 442.5 g/mol
InChI Key: UFVLLUAINHBLMI-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzothiazole (CAS 2549012-33-9) is a sophisticated small molecule with a molecular formula of C18H17F3N4O2S2 and a molecular weight of 442.48 g/mol . This compound features a benzothiazole core linked via a piperazine group to a 5-(trifluoromethyl)pyridin-2-yl moiety and is further functionalized with a methanesulfonyl group. Its structural complexity, characterized by a topological polar surface area of approximately 103 Ų and three rotatable bonds, suggests potential for interesting biochemical interactions . This benzothiazole derivative is designed for research applications only. Its structure is indicative of potential utility in medicinal chemistry and drug discovery, particularly in the exploration of kinase inhibitors or modulators of central nervous system targets. The presence of the methanesulfonyl group can be critical for achieving high binding affinity and selectivity toward specific enzyme active sites. Researchers may employ this compound as a key intermediate or a building block in the synthesis of more complex bioactive molecules, or as a pharmacological tool compound for probing biological pathways in vitro. For Research Use Only (RUO) . This product is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-methylsulfonyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2S2/c1-29(26,27)14-4-2-3-13-16(14)23-17(28-13)25-9-7-24(8-10-25)15-6-5-12(11-22-15)18(19,20)21/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVLLUAINHBLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methanesulfonyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzothiazole has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20F3N3O2S\text{C}_{18}\text{H}_{20}\text{F}_3\text{N}_3\text{O}_2\text{S}

This structure features a benzothiazole core, which is known for its diverse biological activities, combined with a piperazine moiety and a trifluoromethyl pyridine substituent.

Research indicates that compounds similar to 4-methanesulfonyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzothiazole exhibit various mechanisms of action:

  • G-protein Coupled Receptor Antagonism : The compound acts as an antagonist to the chemokine receptor CRTh2, which is implicated in asthma and atopic dermatitis treatment .
  • Inhibition of Enzymatic Activity : Benzothiazole derivatives have shown inhibitory effects on enzymes like urease, which is crucial for certain metabolic pathways in pathogens .
  • Selective COX-2 Inhibition : Related compounds have been identified as selective inhibitors of cyclooxygenase enzymes, suggesting anti-inflammatory properties .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antiinflammatory Exhibits potential in reducing inflammation via COX inhibition.
Antimicrobial Demonstrated antibacterial and antifungal properties in vitro.
Antitumor Some derivatives have shown cytotoxic effects against cancer cell lines.
Immunomodulatory Modulates immune responses by affecting Th2 lymphocyte activity.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

  • Urease Inhibition Studies : A study on similar benzothiazole compounds showed significant inhibition of jack bean urease with IC50 values indicating high potency . This suggests potential applications in treating infections where urease plays a role.
  • Antimicrobial Efficacy : In vitro tests demonstrated that related benzothiazole derivatives possess broad-spectrum antimicrobial activity, with minimal inhibitory concentrations comparable to standard antibiotics .
  • Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their ability to inhibit COX enzymes selectively, leading to reduced prostaglandin synthesis and inflammation .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzothiazole core, a piperazine moiety, and a trifluoromethyl-pyridine substituent. This unique combination of functional groups contributes to its biological activity and potential therapeutic applications.

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 4-methanesulfonyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzothiazole exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that the trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes . Case studies have reported efficacy against both Gram-positive and Gram-negative bacteria.

3. Treatment of Inflammatory Diseases
Compounds with similar structures have been identified as antagonists of G-protein coupled receptors involved in inflammatory responses. Specifically, the compound may modulate the activity of chemokine receptors, making it a candidate for treating conditions such as asthma and atopic dermatitis .

Synthesis and Development

The synthesis of 4-methanesulfonyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzothiazole has been explored in various patents and research articles. The processes typically involve multi-step reactions that incorporate key intermediates derived from readily available precursors. The methodologies are optimized for yield and purity, ensuring that the final product is suitable for biological testing.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialEfficacy against Gram-positive/negative bacteria
Anti-inflammatoryModulation of chemokine receptors

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of a related benzothiazole derivative. The results showed a dose-dependent reduction in tumor growth in xenograft models, indicating potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity
In vitro tests against Staphylococcus aureus demonstrated that the compound exhibited significant bactericidal activity with an MIC (minimum inhibitory concentration) comparable to established antibiotics. This suggests its potential role as an alternative treatment option in antibiotic-resistant infections .

Chemical Reactions Analysis

Benzothiazole Core

  • Electrophilic Aromatic Substitution : Limited due to electron-withdrawing methanesulfonyl group. Reacts selectively at C5/C6 under strong nitration/sulfonation conditions.

  • Ring-Opening : Occurs under alkaline hydrolysis (e.g., NaOH/EtOH) to form thiolate intermediates, though this destabilizes the pharmacophore .

Piperazine Ring

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at terminal amines, enabling derivatization (e.g., methyl acrylate for solubility tuning) .

  • Protonation : Forms water-soluble salts in acidic media (pH < 4), critical for bioavailability .

Methanesulfonyl Group

  • Reduction : Resistant to common reducing agents (e.g., LiAlH₄), retaining integrity in biological systems.

  • Oxidation : Stable under physiological conditions but decomposes in strong oxidizers (e.g., KMnO₄/H₂SO₄).

Trifluoromethylpyridine Moiety

  • Nucleophilic Aromatic Substitution : Activated by -CF₃ for reactions with amines or thiols at C3/C5 positions .

  • Hydrolysis : Resists aqueous hydrolysis but degrades under prolonged UV exposure .

Catalytic and Kinetic Studies

  • AChE Inhibition : Acts as a non-competitive inhibitor with Kᵢ = 12.3 nM, binding to both catalytic anionic site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase .

  • Kinetic Solubility : Log P = 2.1 ± 0.3 (predicted); aqueous solubility improves at pH 2–3 due to piperazine protonation .

Biological Activity-Related Reactivity

  • Neuroprotective Mechanism : Inhibits Aβ₄₂ aggregation (IC₅₀ = 8.7 μM) via π-π stacking with phenylalanine residues, as shown in molecular dynamics simulations .

  • Metabolic Stability : Undergoes hepatic CYP3A4-mediated N-demethylation of piperazine, producing inactive metabolites (t₁/₂ = 4.2 h in human microsomes) .

Stability and Degradation Pathways

ConditionDegradation PathwayHalf-LifeSource
Acidic (pH 1.2)Piperazine protonation; no decomposition>24 h
Alkaline (pH 9.0)Benzothiazole ring hydrolysis3.5 h
UV light (254 nm)Pyridine ring cleavage45 min

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Benzothiazole Moieties

The target compound shares structural motifs with several analogs reported in the literature. Key comparisons are outlined below:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Benzothiazole 4-methanesulfonyl, 2-piperazinyl (linked to 5-CF3-pyridin-2-yl) Methanesulfonyl, trifluoromethylpyridyl-piperazine
4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole Benzothiazole 4-methyl, 2-piperazinyl (linked to 3-phenoxybenzoyl) Phenoxybenzoyl-piperazine
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) Pyridine-acetamide Piperazine linked to 3-(trifluoromethyl)benzoyl Trifluoromethylbenzoyl-piperazine, acetamide
7,7-Dimethyl-1-(((4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one Bicycloheptanone Piperazine-sulfonyl linked to bicyclic ketone Sulfonyl-piperazine, bicyclic core

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs (e.g., 4-methyl derivatives in ). This property may improve blood-brain barrier penetration, relevant for CNS-targeted therapies .
  • Molecular Weight : The target compound (MW ≈ 440–460 g/mol) aligns with typical drug-like molecules, whereas analogs like ND-11543 (, MW 528.5 g/mol) may face challenges in bioavailability due to higher mass.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the benzothiazole core in this compound?

  • Methodology : The benzothiazole moiety can be synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions. For example, in related benzothiazole derivatives, cyclization was achieved using HCl as a catalyst in ethanol at reflux (70–80°C) . Optimization of solvent (e.g., ethanol, DMF) and temperature is critical to avoid side reactions.
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis, purify using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituents on the benzothiazole and piperazine rings. For example, the methanesulfonyl group (SO2CH3-\text{SO}_2\text{CH}_3) typically shows a singlet at ~3.3 ppm in 1^1H NMR .
  • IR Spectroscopy : Confirm sulfonyl (\sim1350–1150 cm1^{-1}) and trifluoromethyl (\sim1100–1200 cm1^{-1}) groups .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, and S percentages (deviation < 0.4% acceptable) .

Advanced Research Questions

Q. How can computational docking studies predict the binding interactions of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s benzothiazole core and target proteins (e.g., kinases). The trifluoromethylpyridinyl group may enhance hydrophobic interactions, while the piperazine linker improves solubility and conformational flexibility .
  • Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with known inhibitors. Adjust substituents (e.g., methanesulfonyl vs. methyl) to optimize affinity .
    • Data Example :
Compound VariantDocking Score (kcal/mol)Key Interactions
Methanesulfonyl−9.2H-bond with Asp86, π-π stacking
Methyl−7.8Weak hydrophobic

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replace trifluoromethyl with chloro) and test activity in standardized assays (e.g., IC50_{50} measurements). For example, piperazine-linked derivatives in showed varied potency depending on aryl substituents .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., kinase inhibition vs. cytotoxicity) to identify confounding factors like off-target effects. Use orthogonal assays (e.g., SPR, ITC) to validate binding .
    • Case Study :
Modification SiteActivity Change (vs. Parent Compound)Proposed Reason
Piperazine linker10× lower potencyReduced solubility
Trifluoromethyl3× higher selectivityEnhanced hydrophobic fit

Methodological Guidance for Experimental Design

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodology :

  • Liquid-Liquid Extraction : Use dichloromethane/water to remove polar impurities.
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane). For polar derivatives, reverse-phase C18 columns with acetonitrile/water gradients are effective .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to yield high-purity crystals (>95% by HPLC) .

Q. How can researchers assess the stability of this compound under physiological conditions?

  • Methodology :

  • pH Stability Study : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Monitor degradation via HPLC. The methanesulfonyl group may hydrolyze at acidic pH .
  • Light/Thermal Stability : Expose to UV light (254 nm) or 40°C for 48 hours. Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives) .

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